molecular formula C5H6BNO2 B105411 2-Pyridineboronic acid CAS No. 197958-29-5

2-Pyridineboronic acid

Cat. No.: B105411
CAS No.: 197958-29-5
M. Wt: 122.92 g/mol
InChI Key: UMLDUMMLRZFROX-UHFFFAOYSA-N
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Description

2-Pyridineboronic acid is an organoboron compound with the molecular formula C5H6BNO2. It is a derivative of pyridine, where a boronic acid group is attached to the second position of the pyridine ring. This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of various organic molecules .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogen-metal exchange and borylation reactions due to their efficiency and scalability. The use of palladium-catalyzed cross-coupling is also common in industrial settings due to its high yield and selectivity .

Types of Reactions:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Organolithium or Organomagnesium Reagents: Used in halogen-metal exchange reactions.

    Borate Esters: Used in borylation reactions.

Major Products Formed:

Mechanism of Action

Target of Action

2-Pyridineboronic acid is primarily used as a reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process . Therefore, the primary target of this compound is the palladium catalyst used in this reaction .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, this compound undergoes transmetalation, a process where it transfers its organoboron group to the palladium catalyst . This forms a new palladium-carbon bond, which is a key step in the formation of the carbon-carbon bond in the final product .

Biochemical Pathways

It is a versatile method for forming carbon-carbon bonds and is widely used in the synthesis of various organic compounds .

Pharmacokinetics

Like other boronic acids, it is expected to have good stability under the reaction conditions .

Result of Action

The use of this compound in the Suzuki-Miyaura cross-coupling reaction results in the formation of a new carbon-carbon bond . This can lead to the synthesis of a wide range of organic compounds, including pharmaceuticals and materials for organic electronics .

Action Environment

The efficacy and stability of this compound in the Suzuki-Miyaura cross-coupling reaction can be influenced by various environmental factors. These include the choice of base, solvent, temperature, and the presence of other functional groups in the reaction . For example, the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific position of the boronic acid group, which provides distinct reactivity and selectivity in chemical reactions. Its ability to participate in Suzuki-Miyaura cross-coupling reactions with high efficiency makes it a valuable reagent in organic synthesis .

Properties

IUPAC Name

pyridin-2-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BNO2/c8-6(9)5-3-1-2-4-7-5/h1-4,8-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLDUMMLRZFROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=CC=N1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376414
Record name 2-Pyridineboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

122.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197958-29-5
Record name 2-Pyridineboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pyridine-2-boronic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-pyridineboronic acid in the synthesis of spiro-oxazoline ligands?

A1: this compound serves as a key building block in the final step of synthesizing the spiro-oxazoline (PyOx) ligands []. It undergoes a palladium-catalyzed Suzuki–Miyaura coupling reaction with the previously synthesized 1,3-oxazolidine-2-thione derivatives. This reaction results in the replacement of the thione group with the 2-pyridyl group, forming the desired spiro-oxazoline ligands.

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